5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 3-ethoxyphenyl substituent at position 5 and a 2-methylbenzylideneamino group at position 3. The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, while the 2-methylbenzylidene moiety introduces steric and electronic modifications to the triazole core. This structural framework is common in medicinal and materials chemistry due to the triazole ring’s stability and versatility in forming metal complexes and hydrogen bonds .
Properties
CAS No. |
497922-09-5 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-10-6-9-14(11-16)17-20-21-18(24)22(17)19-12-15-8-5-4-7-13(15)2/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
ZSBOXQGMGSPVHP-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the ethoxyphenyl and methylbenzylidene groups. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids under controlled conditions.
| Reagent/Conditions | Product | Yield | Observations |
|---|---|---|---|
| H₂O₂ (30%), acidic medium | Disulfide dimer | 65–75% | Forms intramolecular S–S bond; confirmed via FT-IR loss of -SH peak at 2550 cm⁻¹. |
| KMnO₄ (aqueous, neutral) | Sulfonic acid derivative | 40–50% | Requires excess oxidant; characterized by new S=O stretches at 1150–1250 cm⁻¹. |
Mechanistic Insight : Oxidation proceeds via radical intermediates for disulfide formation or electrophilic substitution for sulfonic acid derivatives .
Alkylation and Acylation
The thiol group participates in nucleophilic substitution reactions with alkyl halides or acylating agents.
Alkylation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I | S-Methyl derivative | K₂CO₃, DMF, 60°C | 80–85% |
| C₂H₅Br | S-Ethyl derivative | Cs₂CO₃, ethanol, reflux | 75–78% |
Key Finding : Alkylation preserves the triazole ring’s aromaticity, confirmed via ¹H-NMR retention of aromatic protons at δ 7.1–7.3 ppm .
Acylation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | S-Acetyl derivative | Pyridine, RT | 70–72% |
| Benzoyl chloride | S-Benzoyl derivative | DCM, DMAP catalyst | 65–68% |
Application : Acylated derivatives show enhanced lipophilicity for biological studies .
Cyclization Reactions
Under basic or thermal conditions, the compound undergoes cyclization to form fused heterocycles.
| Conditions | Product | Key Data |
|---|---|---|
| Piperidine/ethanol, reflux | Triazolo[3,4-b]thiadiazine | ¹H-NMR: δ 6.8–7.4 (aromatic), δ 4.1 (–SCH₂–) . |
| NaOH (aq.), 80°C | Triazolone derivative | HRMS: m/z 354.12 [M+H]⁺ . |
Mechanism : Cyclization involves intramolecular nucleophilic attack by the thiolate anion on adjacent electrophilic centers .
Substitution Reactions
The amino and thiol groups enable electrophilic aromatic substitution (EAS) and metal coordination.
EAS at Triazole Ring
| Reagent | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Nitro derivative | 55–60% |
| Cl₂ (g) | C-3 | Chloro derivative | 50–55% |
Note : Substitution occurs preferentially at electron-deficient positions of the triazole ring .
Metal Complexation
| Metal Salt | Coordination Site | Complex Structure |
|---|---|---|
| Cu(II) acetate | Thiol S and triazole N | Octahedral geometry |
| Fe(III) chloride | Benzylidene N and S | Square planar |
Application : Metal complexes exhibit enhanced antioxidant activity compared to the parent compound .
Condensation Reactions
The benzylidene amino group reacts with aldehydes or ketones to form Schiff bases.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | New Schiff base | Ethanol, HCl catalyst | 70–75% |
| Cyclohexanone | Cyclohexylidene derivative | Reflux, 6 hr | 60–65% |
Characterization : New imine (–C=N–) peaks observed at 1600–1650 cm⁻¹ in FT-IR .
Scientific Research Applications
Biological Activities
5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
Antimicrobial Studies
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Research
A separate investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest that it could be developed into a therapeutic agent for inflammatory conditions such as rheumatoid arthritis .
Anticancer Activity
Research published in Cancer Letters explored the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in colorectal cancer cells via the mitochondrial pathway, suggesting a promising avenue for further development in cancer therapeutics .
Comparison with Related Compounds
The unique structure of this compound sets it apart from other triazole derivatives. Below is a comparison table highlighting key features:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Ethoxy group and thiol | Antimicrobial, anti-inflammatory |
| 5-(2-Methoxyphenyl)-4-amino-1,2,4-triazole-3-thiol | Structure | Lacks benzylidene group | Antimicrobial |
| 5-(Phenyl)-4-amino-1,2,4-triazole-3-thiol | Structure | Simple phenyl group | Broad-spectrum antibacterial |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-ethoxyphenyl group enhances electron density at the triazole core compared to electron-withdrawing groups like nitro () or trifluoromethyl (). This may improve solubility in polar solvents or alter redox properties .
Biological Activity :
- Antibacterial activity in ’s nitrophenyl derivative is attributed to nitro groups enhancing metal complexation with bacterial cell components . The target compound’s ethoxy group may reduce such activity but improve biocompatibility.
- highlights anticancer activity in pyridyl-triazole Schiff bases, suggesting that substituting the benzylidene with heterocycles (e.g., furan, thiophene) can enhance cytotoxicity .
Corrosion Inhibition :
- demonstrates that triazole-3-thiol derivatives with methylthio groups (TRD) outperform hydrazides in protecting zinc, likely due to stronger adsorption via sulfur atoms. The target compound’s thiol group may offer similar benefits .
Biological Activity
5-(3-Ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring and a thiol group , which contribute to its reactivity and biological interactions. Its molecular formula is , with a monoisotopic mass of approximately 338.12 Da . The presence of the ethoxy and benzylidene groups enhances its pharmacological profile.
Synthesis
The synthesis typically involves multi-step reactions, starting from simpler triazole derivatives. The reaction conditions must be carefully controlled to optimize yield and purity. The general synthetic pathway includes:
- Formation of the triazole ring.
- Introduction of the ethoxyphenyl group.
- Coupling with the benzylidene amine to form the final product.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, it demonstrated significant inhibition zones in disc diffusion assays.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 7.50 |
| Staphylococcus aureus | 6.80 |
| Bacillus subtilis | 7.10 |
| Candida albicans | 3.90 |
| Aspergillus niger | 2.10 |
These results indicate that the compound exhibits moderate to good antimicrobial properties, making it a candidate for further development in treating infections .
Cytotoxicity
Research evaluating cytotoxic effects on cancer cell lines has shown that derivatives of this triazole compound possess selective toxicity towards certain cancer cells while exhibiting low toxicity towards normal cells. For instance, studies using the MTT assay indicated that some derivatives had IC50 values above 100 µM against various cancer cell lines, suggesting a favorable safety profile .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Evaluation : A comprehensive study assessed various triazole derivatives for their antimicrobial efficacy against common pathogens, revealing that modifications in structure significantly influenced their activity .
- Cytotoxicity Studies : Another research focused on hydrazone derivatives derived from triazoles showed enhanced cytotoxicity against melanoma and breast cancer cell lines, highlighting the potential for developing targeted cancer therapies .
- Mechanistic Insights : Binding studies have provided insights into how these compounds interact with biological targets, which is crucial for optimizing their therapeutic efficacy .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(3-ethoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves a two-step process:
- Step 1 : Preparation of the triazole-thiol precursor (e.g., 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives under reflux conditions.
- Step 2 : Schiff base formation by condensing the amino group of the triazole-thiol with an aldehyde (e.g., 2-methylbenzaldehyde) in ethanol, catalyzed by glacial acetic acid. Reaction conditions (solvent, temperature, molar ratios) significantly influence yields, as seen in analogous syntheses . Key Characterization : IR spectroscopy confirms imine (C=N) formation (~1600–1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent-specific shifts (e.g., ethoxy protons at δ ~1.3–1.4 ppm) .
Q. How do substituents on the benzylidene moiety affect reaction yields and product stability?
Electron-donating groups (e.g., methoxy) on the benzaldehyde reactant generally improve yields due to enhanced nucleophilicity of the aldehyde. For example, 4-methoxybenzylidene derivatives achieved 73–81% yields, whereas nitro-substituted analogs showed lower yields (~51–68%) due to steric and electronic hindrance . Stability is influenced by crystallinity; derivatives with planar aromatic systems (e.g., naphthalene) exhibit higher melting points and better storage stability .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N at ~1600 cm⁻¹).
- NMR : ¹H NMR resolves ethoxyphenyl protons (δ 6.8–7.5 ppm) and benzylidene protons (δ 8.3–8.5 ppm). ¹³C NMR confirms quaternary carbons in the triazole ring (~150–155 ppm).
- HR-MS : Validates molecular ion peaks (e.g., [M+H⁺] for C₁₈H₁₈N₄OS: calc. 338.12, obs. 338.11) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in Schiff base formation?
- Solvent Choice : Ethanol or DMF improves solubility of aromatic aldehydes.
- Catalyst : Glacial acetic acid (3–5 drops) enhances imine formation kinetics.
- Temperature : Reflux (70–80°C) for 4–6 hours balances reaction rate and decomposition . Case Study : Substituting ethanol with DMF increased yields of 4-methoxybenzylidene derivatives from 68% to 83% by reducing precipitation during synthesis .
Q. What methodologies are used to analyze acute toxicity and predict safety profiles?
- In Vivo : Acute toxicity (LD₅₀) is determined via intragastric administration in rodent models. For a related triazole-thiol, LD₅₀ was 1190 mg/kg, classifying it as low toxicity (Class IV per Sidorov’s classification) .
- In Silico : QSAR models predict toxicity using descriptors like logP and topological polar surface area. High cross-validation scores (R² > 0.85) validate these models for prioritizing compounds for preclinical testing .
Q. How can contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects) be resolved?
- Dose-Dependent Studies : Antiradical activity of triazole-thiols often decreases at higher concentrations due to aggregation (e.g., compound 3 showed 80% DPPH scavenging at 50 μM but 40% at 200 μM) .
- Structural Modifications : Introducing hydroxybenzylidene groups enhances antioxidant activity, while fluorinated analogs may prioritize cytotoxicity. Dual-assay validation (e.g., MTT and DPPH) clarifies mechanistic divergence .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- 3D-QSAR : Aligns steric/electrostatic fields with activity data to identify critical substituents (e.g., methoxy groups enhance antibacterial activity by increasing lipophilicity) .
- Molecular Docking : Predicts binding modes with target proteins (e.g., triazole-thiols inhibiting bacterial dihydrofolate reductase via H-bonding with Thr121 and Val31) .
Q. What strategies mitigate regioselectivity challenges during alkylation or acylation of the triazole-thiol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
